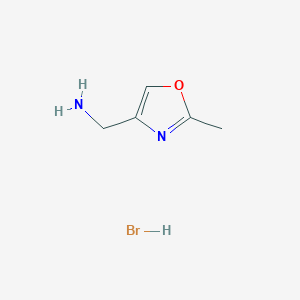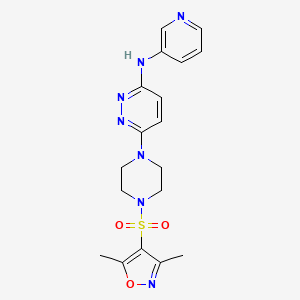
(2-Methyloxazol-4-yl)methanamine hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“(2-Methyloxazol-4-yl)methanamine hydrobromide” is a chemical compound with the molecular formula C5H9BrN2O and a molecular weight of 193.04 . It is used in scientific research and has diverse applications, including drug discovery and the synthesis of novel organic compounds.
Molecular Structure Analysis
The molecular structure of “this compound” consists of 9 heavy atoms and 5 aromatic heavy atoms . The structure formula is not provided in the search results .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 193.04 . The compound is very soluble, with a solubility of 3.35 mg/ml or 0.0174 mol/l according to ESOL, and 10.4 mg/ml or 0.0541 mol/l according to Ali .作用机制
Target of Action
The primary target of (2-Methyloxazol-4-yl)methanamine hydrobromide is human monoamine oxidase (MAO) A and B . These enzymes play a crucial role in the metabolism of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin.
Mode of Action
This compound acts as an inhibitor of MAO A and B . It binds to these enzymes and inhibits their activity, thereby preventing the breakdown of monoamine neurotransmitters and increasing their availability.
Biochemical Pathways
By inhibiting MAO A and B, this compound affects the monoamine neurotransmitter pathways . The increased availability of these neurotransmitters can enhance neural signaling and potentially influence various physiological processes, including mood regulation and motor control.
Result of Action
The inhibition of MAO A and B by this compound leads to an increase in the levels of monoamine neurotransmitters . This can result in enhanced neural signaling and potential therapeutic effects in conditions such as depression and Parkinson’s disease.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other substances that can interact with the compound, and the temperature .
实验室实验的优点和局限性
(2-Methyloxazol-4-yl)methanamine hydrobromide has several advantages as a research tool. For example, it is relatively easy to synthesize and purify, and it has a high degree of selectivity for certain types of histamine receptors. However, there are also some limitations to its use. For example, it can be difficult to administer this compound to experimental animals, and its effects can be difficult to interpret in the context of complex biological systems.
未来方向
There are many potential future directions for research on (2-Methyloxazol-4-yl)methanamine hydrobromide. One area of interest is the development of new methods for administering this compound to experimental animals, which could help to overcome some of the limitations of its use. Another area of interest is the development of new techniques for studying the biochemical and physiological effects of this compound, which could lead to a better understanding of its mechanism of action. Finally, there is also interest in exploring the potential therapeutic applications of this compound, particularly in the treatment of neurological disorders such as Parkinson's disease and schizophrenia.
Conclusion:
Overall, this compound, or this compound, is a promising compound that has been widely studied for its potential use in scientific research. Its synthesis method has been well-established, and it has a variety of interesting biochemical and physiological effects. While there are some limitations to its use, there are also many potential future directions for research on this compound, and it is likely to continue to be an important tool for studying histamine receptors and their role in various physiological processes.
合成方法
The synthesis of (2-Methyloxazol-4-yl)methanamine hydrobromide involves the reaction of histamine with formaldehyde and acetic acid. The resulting product is then treated with hydrobromic acid to yield this compound. This synthesis method has been well-established in the scientific literature, and it has been used to produce high-quality this compound for research purposes.
科学研究应用
(2-Methyloxazol-4-yl)methanamine hydrobromide has been studied extensively for its potential use in scientific research. One of the most promising areas of research involves the use of this compound as a tool for studying histamine receptors in the brain. This compound has been shown to selectively bind to certain types of histamine receptors, and this has led to a better understanding of the role that these receptors play in various physiological processes.
安全和危害
The safety information available indicates that “(2-Methyloxazol-4-yl)methanamine hydrobromide” has a signal word of “Warning”. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
属性
IUPAC Name |
(2-methyl-1,3-oxazol-4-yl)methanamine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O.BrH/c1-4-7-5(2-6)3-8-4;/h3H,2,6H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHDORHRXBYBRLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)CN.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(1-methyl-6-oxopyridazin-3-yl)phenyl]-2-(4-phenylphenyl)acetamide](/img/structure/B2789732.png)
![2-[3-[(4-Phenyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]propyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B2789733.png)


![4-chloro-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2789737.png)
![3-Methyl-4-{[(4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B2789738.png)

![N-(3,4-dimethoxyphenethyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2789742.png)

![2-(3-Methylphenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]acetamide](/img/structure/B2789745.png)

![1-Benzyl-3-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)urea](/img/structure/B2789747.png)
![1-[4-Bromo-2-(difluoromethyl)phenyl]piperidine](/img/structure/B2789753.png)
![2-Cycloheptyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid](/img/structure/B2789754.png)